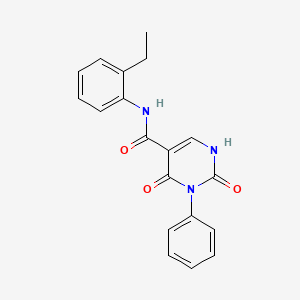![molecular formula C23H23F2N5O B11298118 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11298118.png)
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the difluorobenzoyl group. The final step involves the formation of the pyrimidine ring and the attachment of the methylphenyl group.
-
Step 1: Preparation of Piperazine Derivative
- React piperazine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
-
Step 2: Formation of Pyrimidine Ring
- React the piperazine derivative with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine.
- Reaction conditions: Elevated temperature, solvent (e.g., ethanol).
-
Step 3: Attachment of Methylphenyl Group
- React the intermediate with 4-methylphenylamine.
- Reaction conditions: Elevated temperature, solvent (e.g., toluene).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring.
- Common reagents: Hydrogen peroxide, potassium permanganate.
-
Reduction
- Reduction reactions can occur at the difluorobenzoyl group.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- Substitution reactions can occur at the pyrimidine ring.
- Common reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a ligand for various biological targets.
- Studied for its interactions with proteins and enzymes.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The difluorobenzoyl group and the piperazine ring play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Proteins: The compound can bind to various proteins, altering their conformation and activity.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways.
Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling.
Comparison with Similar Compounds
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- Similar structure but different functional groups.
- Different biological activity and target specificity.
-
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Similar piperazine ring but different substituents.
- Different reactivity and applications.
-
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
- Similar pyrimidine ring but different substituents.
- Different pharmacokinetic properties and therapeutic potential.
By comparing these compounds, the unique features and potential advantages of this compound can be better understood.
Properties
Molecular Formula |
C23H23F2N5O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23F2N5O/c1-15-6-8-17(9-7-15)27-23-26-16(2)14-20(28-23)29-10-12-30(13-11-29)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
SDBLFXYMIUIOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-(2-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11298035.png)
![2-(4-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11298041.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11298046.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11298047.png)
![2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11298069.png)
![Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11298070.png)

![2-hydroxy-4-methyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11298091.png)
![N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298092.png)

![2-(2-chlorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11298101.png)
![1-(Pyridin-4-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B11298106.png)
![2-allyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11298108.png)
![4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11298125.png)
